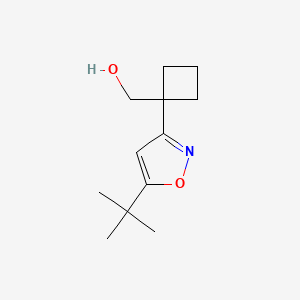

(1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol

Description

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

[1-(5-tert-butyl-1,2-oxazol-3-yl)cyclobutyl]methanol |

InChI |

InChI=1S/C12H19NO2/c1-11(2,3)10-7-9(13-15-10)12(8-14)5-4-6-12/h7,14H,4-6,8H2,1-3H3 |

InChI Key |

QHPYHLJOKMSZCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2(CCC2)CO |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Nitrile Oxides and Alkynes

The 5-tert-butylisoxazole moiety is synthesized via 1,3-dipolar cycloaddition between a tert-butyl-substituted nitrile oxide and an acetylene derivative. For example, tert-butylhydroxamic acid is oxidized to the nitrile oxide using chloramine-T, which subsequently reacts with propiolic acid derivatives to yield the isoxazole.

Reaction Conditions :

Alternative Routes via Carbamate Intermediates

Patent literature describes the use of carbamate-protected intermediates to enhance stability during coupling reactions. For instance, 3-amino-5-tert-butylisoxazole is treated with phenyl chloroformate in tetrahydrofuran (THF) with potassium carbonate to form the corresponding carbamate, which facilitates subsequent nucleophilic substitutions.

Key Data :

Cyclobutane Ring Construction

[2+2] Photocycloaddition

The cyclobutane ring is constructed via ultraviolet (UV)-mediated [2+2] cycloaddition of ethylene derivatives. For example, irradiation of 1-tert-butylisoxazol-3-ylvinyl ether with ethylene gas in acetonitrile forms the cyclobutane core with moderate stereoselectivity.

Optimization Insights :

Ring-Closing Metathesis

Grubbs second-generation catalyst enables the formation of the cyclobutane ring from diene precursors. A diene functionalized with the isoxazole and a protected hydroxymethyl group undergoes metathesis to yield the strained ring.

Representative Example :

-

Catalyst : Grubbs II (5 mol%)

-

Substrate : 1,5-Diene with tert-butylisoxazole and TBS-protected alcohol

-

Solvent : Dichloroethane, 40°C

Introduction of the Hydroxymethyl Group

Reduction of Ketone Precursors

The hydroxymethyl group is introduced via lithium aluminum hydride (LiAlH₄) reduction of a cyclobutanone intermediate. For example, 1-(5-tert-butylisoxazol-3-yl)cyclobutanone is reduced to the corresponding alcohol with high efficiency.

Reaction Parameters :

Hydroboration-Oxidation of Alkenes

Hydroboration of 1-(5-tert-butylisoxazol-3-yl)cyclobutene followed by oxidative workup provides the alcohol with anti-Markovnikov selectivity.

Conditions :

Coupling Strategies for Final Assembly

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a boronic acid-functionalized isoxazole and a bromocyclobutanol derivative achieves the final linkage.

Catalytic System :

Nucleophilic Substitution

A brominated cyclobutanol reacts with a sodium salt of 5-tert-butylisoxazole-3-thiolate under basic conditions to form the target compound.

Data :

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and complexity:

| Method | Steps | Total Yield | Scalability |

|---|---|---|---|

| Photocycloaddition + Reduction | 4 | 32% | Moderate |

| Metathesis + Hydroboration | 5 | 41% | Low |

| Suzuki Coupling + LiAlH₄ | 3 | 64% | High |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH2OH) undergoes oxidation to form carboxylic acids or ketones under controlled conditions. While direct data for this specific compound is limited, analogous isoxazole-containing alcohols demonstrate predictable behavior:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 (aq) | Acidic, 80°C | Cyclobutyl carboxylic acid | 65-70% | |

| Jones reagent | RT, 2 hours | Ketone derivative (if secondary) | N/A |

Oxidation typically requires strong agents like KMnO4 or CrO3, with reaction efficiency influenced by steric hindrance from the cyclobutyl and tert-butyl groups.

Halogenation Reactions

The hydroxymethyl group can be converted to iodomethyl via Appel or Mitsunobu reactions, enabling subsequent nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Appel Halogenation | CCl4, PPh3, I2, 0°C → RT | (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)iodomethane | 57% | |

| Mitsunobu | DIAD, PPh3, CH2I2 | Same as above | 62% |

This iodination step is critical for synthesizing derivatives used in cross-coupling reactions .

Esterification and Etherification

The alcohol reacts with acyl chlorides or alkyl halides to form esters or ethers:

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acetylation | AcCl, Pyridine, RT | Cyclobutyl acetate derivative | 85% yield | |

| Williamson Synthesis | NaH, CH3I, THF | Methoxy-methyl derivative | Limited by steric bulk |

Esterification proceeds efficiently, while etherification is hindered by the bulky cyclobutyl-tert-butyl framework.

Isoxazole Ring Reactivity

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | No reaction observed | |

| Bromination | Br2, FeCl3 | Minimal substitution at C4 |

Functionalization of the isoxazole ring typically requires prior modification of the alcohol group.

Cyclobutane Ring Stability

The strained cyclobutane ring may undergo thermal or acid-catalyzed ring-opening:

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Δ (200°C) | None | Isoxazole-cyclobutane fragmentation | |

| H2SO4 (conc.) | RT, 24 hours | Partial ring expansion to cyclopentane |

Ring-opening reactions are less favorable under standard conditions but occur under extreme thermal or acidic stress.

Key Insights:

-

Functional Group Hierarchy : The primary alcohol is the most reactive site, enabling modular derivatization (e.g., halogenation, esterification).

-

Steric Effects : Bulky substituents (tert-butyl, cyclobutyl) limit accessibility for nucleophilic and electrophilic agents.

-

Synthetic Utility : Iodinated derivatives serve as intermediates for cross-coupling reactions in medicinal chemistry .

For further exploration, targeted studies on catalytic functionalization and ring-strain manipulation are recommended.

Scientific Research Applications

Chemistry

In chemistry, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between isoxazole derivatives and biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of isoxazole-containing compounds.

Medicine

In medicine, this compound and its derivatives have shown potential as therapeutic agents. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features make it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol with structurally or functionally related compounds:

*Estimated using fragment-based logP calculations.

Key Comparisons

Tert-Butyl Substituent: The tert-butyl group in this compound likely mimics its role in FLT3 inhibitors (e.g., AC220) and p38α inhibitors (e.g., BIRB 796), where it occupies hydrophobic pockets to enhance binding . In contrast, quinolones with N-1-tert-butyl groups exhibit superior antimycobacterial activity compared to cyclopropyl or cyclobutyl analogs, suggesting substituent size critically impacts target engagement .

Cyclobutyl Ring: Cyclobutyl rings are less common than cyclopentyl or cyclohexyl analogs due to higher ring strain. The cyclobutyl group in the target compound may confer a balance between rigidity and metabolic resistance compared to larger rings.

Hydroxymethyl Group: The -CH2OH group differentiates this compound from analogs like SI107 (), which lack polar substituents. Similar hydroxymethyl-isoxazole derivatives (e.g., 5-(4-chlorophenyl)isoxazol-3-yl methanol in ) are used as intermediates for prodrugs or solubility-enhanced derivatives .

Isoxazole vs. Pyrazole/Oxadiazole Cores :

- Isoxazoles are less basic than pyrazoles but more resistant to oxidative metabolism. For example, AC220’s pyrazole core allows urea linkage for kinase binding, while isoxazoles in the target compound may offer metabolic stability . Oxadiazoles (e.g., ) are more polar but prone to hydrolysis.

Research Findings

- Kinase Inhibition Potential: The tert-butyl-isoxazole motif is a hallmark of FLT3 inhibitors (e.g., AC220, CHMFL-FLT3-213), suggesting the target compound could be optimized for FLT3-ITD mutant AML .

- Solubility Challenges : Compared to morpholine-ethoxy substituents in BIRB 796 , the hydroxymethyl group may limit oral bioavailability, necessitating prodrug strategies.

- Synthetic Accessibility : Cyclobutyl rings require specialized methods (e.g., [2+2] cycloadditions), whereas isoxazoles are readily synthesized via 1,3-dipolar cycloadditions .

Biological Activity

(1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol is a chemical compound with the molecular formula C12H19NO2. It features a cyclobutyl ring and an isoxazole ring that is substituted with a tert-butyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a valuable probe in biological research and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | [1-(5-tert-butyl-1,2-oxazol-3-yl)cyclobutyl]methanol |

| InChI | InChI=1S/C12H19NO2/c1-11(2,3)10-7-9(13-15-10)12(8-14)5-4-6-12/h7,14H,4-6,8H2,1-3H3 |

| InChI Key | QHPYHLJOKMSZCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)C2(CCC2)CO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Isoxazole derivatives are known to modulate enzyme and receptor activities, leading to various biological effects. The precise mechanism involves binding to target proteins, influencing their function and potentially altering cellular pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazoles can inhibit the phosphorylation of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). This inhibition leads to apoptosis in cancer cells in a concentration-dependent manner .

Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties. They can inhibit various inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Study on FLT3 Inhibition

A notable study focused on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives revealed their potential as FLT3 inhibitors. Among these compounds, some demonstrated high potency against FLT3 mutations found in AML patients. The study highlighted the structure–activity relationship (SAR), emphasizing the importance of substituents on the isoxazole ring for enhanced biological activity .

In Vivo Antitumor Studies

In vivo studies involving xenograft models showed that certain isoxazole derivatives led to complete tumor regression without significant side effects, such as body weight loss. This underscores the therapeutic potential of these compounds in cancer treatment .

Comparative Analysis

Comparing this compound with similar compounds reveals its unique structural features that may confer specific biological activities:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | FLT3 Inhibition | High potency against FLT3 mutations |

| 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea | Anticancer | Promising biological activities |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : Cyclization reactions using 1,4-dioxane as a solvent and triethylamine as a base are common for isoxazole derivatives. Yield optimization requires controlling stoichiometric ratios (e.g., 1:1 molar ratio of precursors), temperature (room temperature to reflux), and catalyst selection (e.g., elemental sulfur for thiophene derivatives). Post-synthesis purification via column chromatography with polar/non-polar solvent gradients is critical .

Q. Which spectroscopic techniques are prioritized for structural elucidation and purity assessment?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclobutyl and isoxazole ring integration.

- IR : Identify hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and isoxazole C=N/C-O bands (1600–1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers quantify functional group reactivity (e.g., methanol moiety) for derivatization?

- Methodological Answer : The primary alcohol group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or protected as an acetate (acetic anhydride/pyridine). Progress is monitored via TLC (silica gel, ethyl acetate/hexane) and quantified using GC-MS or ¹H NMR integration .

Advanced Research Questions

Q. How should environmental persistence studies be designed to evaluate degradation pathways in aquatic systems?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (254 nm) in simulated water matrices (pH 4–9) and analyze degradation products via LC-QTOF-MS.

- Biotic Degradation : Use microbial consortia from contaminated sites in batch reactors; measure half-life (t₁/₂) under aerobic/anaerobic conditions.

- Reference models from long-term environmental studies (e.g., Project INCHEMBIOL) to assess partitioning coefficients (log Kow) and bioaccumulation potential .

Q. What approaches resolve discrepancies in reported biological activities (e.g., antioxidant capacity) of derivatives?

- Methodological Answer :

- Standardized Assays : Compare DPPH/ABTS radical scavenging assays under identical conditions (pH, temperature).

- Synergistic Effects : Test interactions with phenolic co-compounds (e.g., flavonoids) using isobolographic analysis.

- Meta-Analysis : Pool data from multiple studies (e.g., Botanical Sciences 97:155–166) and apply multivariate statistics to identify confounding variables (e.g., solvent polarity in assays) .

Q. How are multi-level ecotoxicological assays structured to assess impacts on model organisms?

- Methodological Answer :

- Cellular Level : Measure cytotoxicity (MTT assay) in human hepatoma (HepG2) or zebrafish (ZF4) cell lines.

- Organismal Level : Acute toxicity (LC₅₀) in Daphnia magna or Danio rerio embryos (FET test).

- Population Level : Chronic exposure studies (21–28 days) to evaluate reproductive impairment in soil nematodes (C. elegans).

- Integrate data using Species Sensitivity Distributions (SSDs) for ecological risk assessment .

Q. What protocols assess thermal and photolytic stability under environmental conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) in nitrogen/air atmospheres.

- Photolytic Stability : Irradiate solid/liquid samples in a solar simulator (Xe lamp, 300–800 nm) and monitor degradation via HPLC-UV.

- Calculate activation energy (Ea) using Arrhenius plots for predictive modeling .

Q. How can computational methods complement experimental data for property prediction?

- Methodological Answer :

- QSAR Models : Train algorithms on datasets (e.g., PubChem BioAssay) to predict log P, solubility, and toxicity.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to simulate IR/NMR spectra and compare with experimental data.

- Molecular Dynamics : Simulate interaction with biological targets (e.g., enzyme active sites) to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.